

Head-to-head comparison of Gartisertib and Ceralasertib (AZD6738)

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Compound of Interest

Compound Name: Gartisertib

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Head-to-Head Comparison: Gartisertib vs. Ceralasertib (AZD6738)

A Comparative Guide for Researchers and Drug Development Professionals

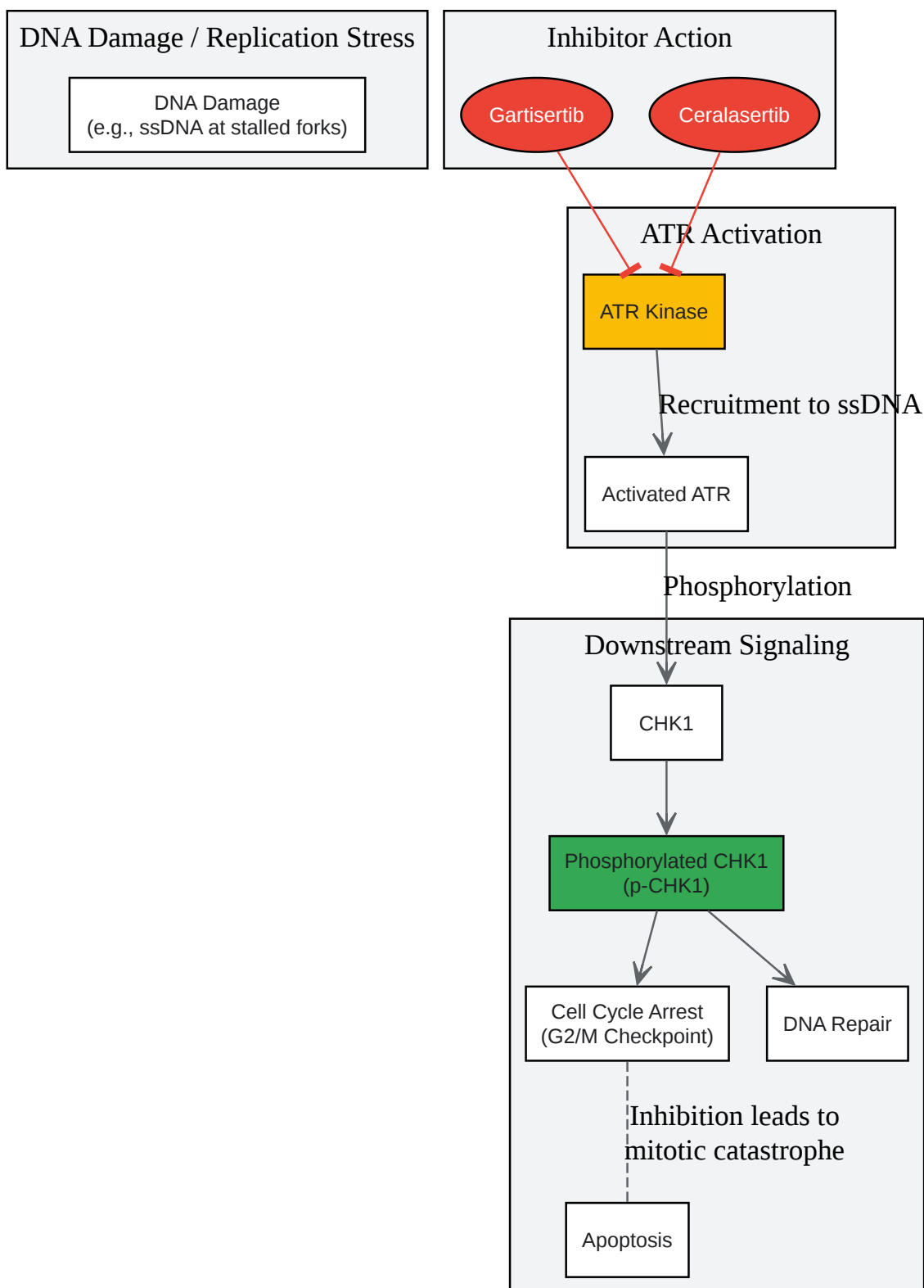
Introduction

Gartisertib (formerly M4344, VX-803) and Ceralasertib (AZD6738) are both potent, orally bioavailable, small molecule inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity. By inhibiting ATR, both **Gartisertib** and Ceralasertib aim to exploit the reliance of cancer cells on this pathway for survival, particularly in tumors with existing DNA repair defects or high levels of replication stress. This guide provides a comprehensive head-to-head comparison of these two ATR inhibitors, summarizing their preclinical and clinical data, detailing key experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Targeting the ATR Signaling Pathway

Both **Gartisertib** and Ceralasertib are ATP-competitive inhibitors of ATR kinase.^[1] ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks.^[2] Once activated, ATR phosphorylates

a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and promotes the stabilization and restart of stalled replication forks.[3] By inhibiting ATR, **Gartisertib** and Ceralasertib prevent the phosphorylation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[3][4] This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[4] This mechanism of action is particularly effective in cancer cells with defects in other DDR pathways, such as those with mutations in ATM or BRCA genes, creating a synthetic lethal interaction.





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